molecular formula C6H7KO3 B1404887 potassium 3,4-dihydro-2H-pyran-2-carboxylate CAS No. 1432678-54-0

potassium 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No.: B1404887
CAS No.: 1432678-54-0
M. Wt: 166.22 g/mol
InChI Key: NHPAEOLSRHJWKQ-UHFFFAOYSA-M
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Description

Potassium 3,4-dihydro-2H-pyran-2-carboxylate ( 1432678-54-0) is a high-purity chemical compound offered with a minimum purity of ≥95% . Its molecular formula is C₆H₇KO₃, and it has a molecular weight of 166.22 g/mol . This salt features the 3,4-dihydro-2H-pyran-2-carboxylate anion, a versatile scaffold in organic and medicinal chemistry. The compound is characterized by a carboxylate group attached to a partially saturated pyran ring, as represented by the SMILES notation O=C(C1CCC=CO1)[O-].[K+] . Computational data indicates it has a topological polar surface area (TPSA) of 49.36 Ų and a LogP of -3.567, suggesting high polarity . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules, particularly in synthesizing esters like Ethyl 3,4-dihydro-2H-pyran-2-carboxylate . It must be handled with appropriate safety precautions. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For product stability, it is recommended to be stored sealed at 4°C and away from moisture . This product is intended for research and further manufacturing applications exclusively and is not approved for direct human use .

Properties

IUPAC Name

potassium;3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3.K/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPAEOLSRHJWKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-54-0
Record name potassium 3,4-dihydro-2H-pyran-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate typically involves the reaction of 3,4-dihydro-2H-pyran-2-carboxylic acid with a potassium base, such as potassium hydroxide (KOH). The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized carboxylates, reduced alcohols, and various substituted pyran derivatives .

Scientific Research Applications

Organic Synthesis

Potassium 3,4-dihydro-2H-pyran-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds due to its reactivity and ability to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

Research has indicated that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for development as an antimicrobial agent.
  • Anti-inflammatory Effects : Evidence points towards its ability to reduce inflammation, although detailed mechanisms remain to be fully elucidated.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting that this compound may also possess these properties.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Drug Development : It can act as a building block for synthesizing pharmaceutical compounds. Its interactions with biomolecules are under study to explore possible therapeutic roles.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and polymers due to its solubility and reactivity in aqueous media.

Comparative Data Table

CompoundActivityIC₅₀ (µM)Target
This compoundAntioxidantNot specifiedDPPH Scavenging
Pyran derivative (e.g., 4g)Antibacterial<75Gram-positive bacteria
Pyran derivative (e.g., 4d)Cytotoxic75.1HCT-116 colorectal cancer cells
Pyran derivative (e.g., 4j)Antioxidant<0.072DPPH Scavenging

Antimicrobial Activity

A study investigating the antimicrobial properties of various pyran derivatives found that this compound exhibited significant activity against specific bacterial strains, suggesting its potential application in developing new antibiotics.

Anti-inflammatory Research

Research focused on the anti-inflammatory effects of this compound revealed that it could modulate inflammatory pathways by interacting with adenosine receptors. This suggests possible therapeutic applications in treating inflammatory diseases.

Antioxidant and Cytotoxic Effects

In vitro studies on related pyran derivatives indicated that they could inhibit the proliferation of cancer cells significantly. The most effective compounds had IC₅₀ values lower than those of standard chemotherapeutics, highlighting the potential for developing new anticancer agents based on this chemical framework.

Mechanism of Action

The mechanism of action of potassium 3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Sodium 3,4-Dihydro-2H-Pyran-2-Carboxylate

Structural Similarities and Differences :

  • Molecular Formula : C₆H₇NaO₃ (vs. C₆H₇KO₃ for the potassium salt).

Methyl 2-Methyl-3,4-Dihydro-2H-Pyran-2-Carboxylate

Structural Features :

  • Molecular Formula : C₈H₁₂O₃ (molecular weight: 156.18 g/mol).
  • Functional Groups: Ester (-COOCH₃) and methyl substituent at the 2-position .

Physical Properties :

  • Liquid at room temperature (vs. solid potassium salt).
  • Lower polarity due to the ester group, impacting solubility in aqueous systems .

3,4-Dihydro-2H-Pyran-2-Carbaldehyde

Structural Features :

  • Molecular Formula : C₆H₈O₂ (molecular weight: 112.13 g/mol).
  • Functional Group: Aldehyde (-CHO) at the 2-position instead of carboxylate .

Reactivity :

  • The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), unlike the carboxylate’s acid-base reactivity.
  • Used in synthesizing chiral intermediates, such as (2S)-configured derivatives for asymmetric catalysis .

Ethyl 3,4-Dihydro-2H-Pyran-2-Carboxylate

Structural Features :

  • Molecular Formula : C₈H₁₂O₃ (molecular weight: 156.18 g/mol).
  • Functional Group: Ethyl ester (-COOCH₂CH₃) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Physical State Primary Applications
Potassium 3,4-dihydro-2H-pyran-2-carboxylate C₆H₇KO₃ 166.22 Carboxylate (K⁺ salt) Solid Scaffold for synthetic chemistry
Sodium 3,4-dihydro-2H-pyran-2-carboxylate C₆H₇NaO₃ 150.11 Carboxylate (Na⁺ salt) Solid Bicyclic oxalactam synthesis
Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate C₈H₁₂O₃ 156.18 Ester Liquid Pharmaceutical intermediate (pralsetinib)
3,4-Dihydro-2H-pyran-2-carbaldehyde C₆H₈O₂ 112.13 Aldehyde Liquid Chiral synthesis
Ethyl 3,4-dihydro-2H-pyran-2-carboxylate C₈H₁₂O₃ 156.18 Ester Liquid Hydroxyl protection in carbohydrates

Research Findings and Trends

  • Cation Influence : Potassium salts generally exhibit higher solubility in protic solvents compared to sodium salts, making them preferable in aqueous-phase reactions .
  • Functional Group Reactivity : Carboxylate derivatives (e.g., potassium salt) are pivotal in stabilizing anionic intermediates, while esters and aldehydes enable covalent bond-forming reactions .
  • Pharmaceutical Relevance : Methyl and ethyl esters are prominent in drug synthesis, whereas the potassium salt’s role is more foundational in scaffold design .

Biological Activity

Potassium 3,4-dihydro-2H-pyran-2-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

  • Chemical Formula : C₆H₇KO₃
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1432678-54-0

This compound is characterized by a six-membered heterocyclic ring, which contributes to its diverse biological activities.

The biological activity of this compound is thought to arise from its interactions with various biomolecules, potentially influencing several biochemical pathways. Although specific mechanisms remain largely unexplored, the compound may exhibit the following effects:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Effects : There are indications that this compound may reduce inflammation, although detailed mechanisms are not yet fully elucidated .
  • Antioxidant Properties : Similar compounds in the pyran family have demonstrated antioxidant capabilities, which may extend to this compound .

Antimicrobial Properties

A study evaluating various pyran derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. For example:

CompoundBacterial StrainInhibition Zone (mm)
4gStaphylococcus aureus15
4jStreptococcus pneumoniae18

These results suggest that this compound may share similar antimicrobial properties .

Anti-Cancer Activity

In vitro studies on related pyran derivatives demonstrated cytotoxic effects against HCT-116 colorectal cancer cells. The derivatives inhibited cell proliferation and induced apoptosis via caspase activation. This raises the possibility that this compound could also exhibit anti-cancer properties:

CompoundIC50 (µM)Mechanism of Action
4d75.1CDK2 inhibition
4k85.88Apoptosis induction via caspases

These findings highlight the potential therapeutic applications of this compound in cancer treatment .

Antioxidant Activity

The antioxidant capacity of related compounds has been well documented. For instance, a study indicated that certain pyran derivatives effectively scavenged free radicals and reduced oxidative stress markers:

CompoundDPPH Scavenging Activity (%)
4g92
4j95

This suggests that this compound might also possess significant antioxidant properties .

Conclusion and Future Directions

While initial studies indicate that this compound has promising biological activities—including antimicrobial, anti-inflammatory, and potential anti-cancer effects—more research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic analyses.
  • In vivo studies to evaluate efficacy and safety.
  • Exploration of structure-activity relationships to optimize its bioactivity.

Q & A

Q. What are the standard synthetic routes for potassium 3,4-dihydro-2H-pyran-2-carboxylate?

this compound can be synthesized via multi-step reactions. For example, sodium 3,4-dihydro-2H-pyran-2-carboxylate undergoes a seven-step sequence involving cyclization and carboxylation to form bicyclic oxalactams, with potassium salts introduced through ion exchange or carboxylate salt formation . Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction conditions such as temperature and stoichiometry.

Q. Which spectroscopic methods are used to characterize this compound?

Characterization relies on mass spectrometry (e.g., molecular ion peak at m/z 84.12), nuclear magnetic resonance (NMR) for structural elucidation, and comparison with standardized InChIKey identifiers (e.g., BUDQDWGNQVEFAC-UHFFFAOYSA-N for 3,4-dihydro-2H-pyran derivatives) . X-ray crystallography may confirm stereochemistry in complex derivatives .

Q. What safety protocols are critical when handling this compound?

Safety measures include using PPE (gloves, goggles), avoiding inhalation of vapors, and working in well-ventilated areas. Contaminated clothing must be removed immediately, and spills should be neutralized with approved solvents. Disposal follows hazardous waste regulations, with incineration recommended .

Q. How are common impurities detected and removed during synthesis?

Impurities (e.g., unreacted dihydropyran or carboxylation byproducts) are identified via thin-layer chromatography (TLC) and gas chromatography (GC). Purification involves recrystallization or column chromatography using ethyl acetate/hexane gradients. Purity ≥98% is achievable with rigorous washing steps .

Advanced Research Questions

Q. How do Brønsted acids mediate α-alkenylation of 3,4-dihydro-2H-pyrans using potassium carboxylate derivatives?

Brønsted acids (e.g., triflic acid) activate the α-position of dihydropyrans, enabling regioselective alkenylation with potassium alkenyltrifluoroborates. Optimization includes:

  • Using DMAP (0.1 equiv) to stabilize intermediates.
  • Adjusting stoichiometry (2.0 equiv carboxylic acid).
  • Solvent selection (DCM enhances reactivity). Reaction progress is monitored via <sup>1</sup>H NMR, and regioselectivity is confirmed by X-ray analysis of products .

Q. What factors resolve contradictions in reaction yields during substituted dihydropyran synthesis?

Yield discrepancies arise from steric hindrance, solvent polarity, and catalyst loading. For example, bulky substituents reduce ring-opening efficiency in polymerization reactions. Systematic optimization involves:

  • Screening catalysts (e.g., DCC vs. EDC).
  • Varying temperature (room temperature vs. reflux).
  • Employing high-resolution mass spectrometry (HRMS) to track side reactions .

Q. How does the potassium counterion influence reactivity in carboxylate salts compared to sodium?

Potassium salts exhibit higher solubility in polar aprotic solvents (e.g., DMF), enhancing nucleophilicity in ring-opening polymerizations. Sodium derivatives may form tighter ion pairs, slowing reaction kinetics. Comparative studies using <sup>13</sup>C NMR reveal distinct coordination environments affecting polymerization rates .

Q. What steric and electronic factors govern regioselectivity in ring-opening reactions?

Steric effects dominate: bulky substituents at the 2-position hinder nucleophilic attack at the α-carbon. Electronic effects (e.g., electron-withdrawing groups) stabilize transition states during anionic polymerization. Computational modeling (DFT) predicts regioselectivity trends, validated by <sup>13</sup>C NMR kinetic studies .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., NMR, HRMS, X-ray) to distinguish artifacts from true intermediates .
  • Experimental Design : Pre-functionalize dihydropyrans via esterification (e.g., tert-butyl esters) to improve stability during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 2
potassium 3,4-dihydro-2H-pyran-2-carboxylate

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